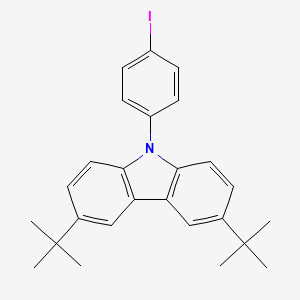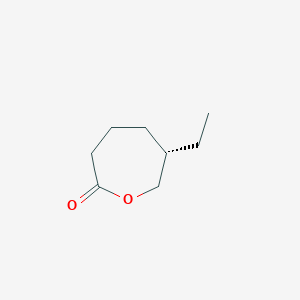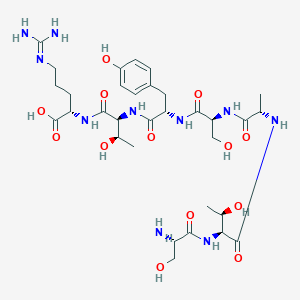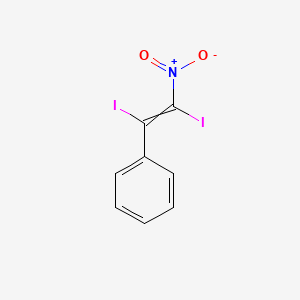
9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-: is a derivative of carbazole, a tricyclic aromatic compound. Carbazole and its derivatives are known for their wide range of applications in organic electronics, pharmaceuticals, and materials science. The addition of tert-butyl groups and an iodophenyl group to the carbazole core enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)- typically involves multiple steps:
Nitration and Reduction: The initial step involves the nitration of carbazole to introduce nitro groups at specific positions. This is followed by reduction to convert the nitro groups to amino groups.
Alkylation: The amino groups are then alkylated using tert-butyl bromide under basic conditions to introduce the tert-butyl groups.
Iodination: The final step involves the iodination of the phenyl ring using iodine and a suitable oxidizing agent to introduce the iodophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenyl-substituted carbazole.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
科学的研究の応用
9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-: has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)- depends on its application:
Organic Electronics: Functions as a charge transport material, facilitating the movement of electrons or holes in electronic devices.
Pharmaceuticals: Interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
類似化合物との比較
9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-: can be compared with other carbazole derivatives:
9H-Carbazole: The parent compound, lacking the tert-butyl and iodophenyl groups.
3,6-Di-tert-butylcarbazole: Similar but lacks the iodophenyl group.
9-Phenylcarbazole: Similar but lacks the tert-butyl groups.
The presence of both tert-butyl and iodophenyl groups in 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)- enhances its chemical stability and reactivity, making it unique among carbazole derivatives.
特性
CAS番号 |
255829-32-4 |
|---|---|
分子式 |
C26H28IN |
分子量 |
481.4 g/mol |
IUPAC名 |
3,6-ditert-butyl-9-(4-iodophenyl)carbazole |
InChI |
InChI=1S/C26H28IN/c1-25(2,3)17-7-13-23-21(15-17)22-16-18(26(4,5)6)8-14-24(22)28(23)20-11-9-19(27)10-12-20/h7-16H,1-6H3 |
InChIキー |
YQYSNSRGPZHPPQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)-](/img/structure/B14246554.png)

![3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-](/img/structure/B14246569.png)
![Bis[(4-ethylphenyl)methyl] ethanedioate](/img/structure/B14246571.png)

![5-Methylbicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14246580.png)


![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)


![3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B14246612.png)

![2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246633.png)
